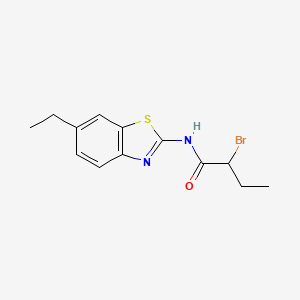
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide typically involves a multi-step process. One common method includes the bromination of N-(6-ethyl-2-benzothiazolyl)butanamide using bromine or a brominating agent under controlled conditions . Industrial production methods often employ green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products .
Analyse Des Réactions Chimiques
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and m-chloroperbenzoic acid for oxidation.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide can be compared with other benzothiazole derivatives, such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Propriétés
Numéro CAS |
944887-19-8 |
|---|---|
Formule moléculaire |
C13H15BrN2OS |
Poids moléculaire |
327.24 g/mol |
Nom IUPAC |
2-bromo-N-(6-ethyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15BrN2OS/c1-3-8-5-6-10-11(7-8)18-13(15-10)16-12(17)9(14)4-2/h5-7,9H,3-4H2,1-2H3,(H,15,16,17) |
Clé InChI |
MVCNIFHMAOCEGX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


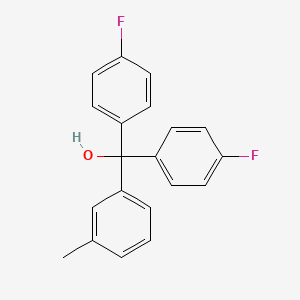
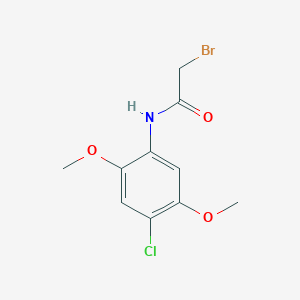
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)



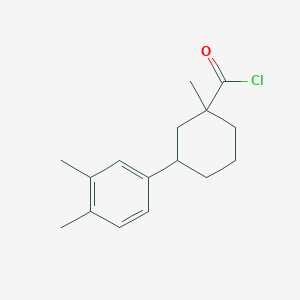
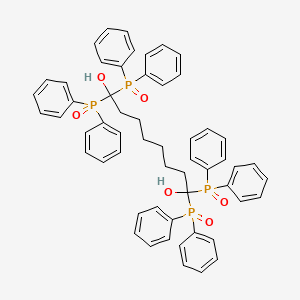
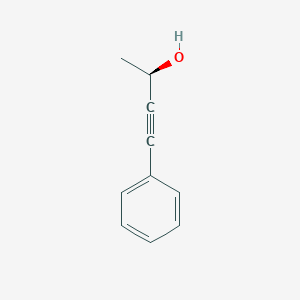

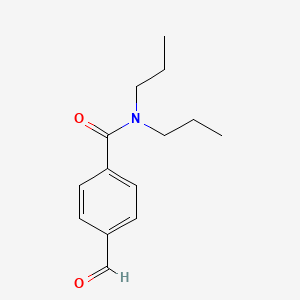
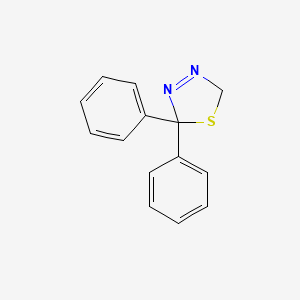
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)

